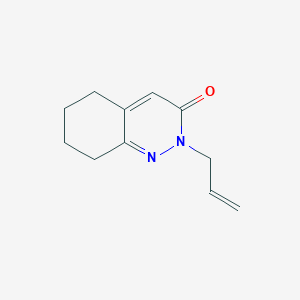
2-(Prop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a unique structure that includes an allyl group attached to a hexahydrocinnolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the allylation of a hexahydrocinnolinone precursor. One common method is the reaction of 2,3,5,6,7,8-hexahydrocinnolin-3-one with an allyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the hexahydrocinnolinone core can be reduced to form an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Allyl halides or other electrophiles in the presence of a base for nucleophilic substitution.
Major Products
- Various substituted derivatives from nucleophilic substitution reactions .
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Applications De Recherche Scientifique
2-(Prop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Prop-2-en-1-yl)naphthalene: Similar in having an allyl group but differs in the core structure.
3-(Prop-1-en-2-yl)azetidin-2-one: Shares the allyl group but has a different heterocyclic core.
Eugenol: Contains an allyl group and a phenolic structure, used in different applications.
Uniqueness
2-(Prop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its hexahydrocinnolinone core, which provides distinct chemical and biological properties compared to other allyl-containing compounds.
Propriétés
IUPAC Name |
2-prop-2-enyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-11(14)8-9-5-3-4-6-10(9)12-13/h2,8H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAALIJGPLCBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C2CCCCC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
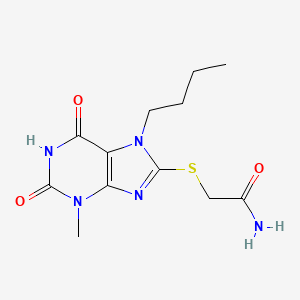
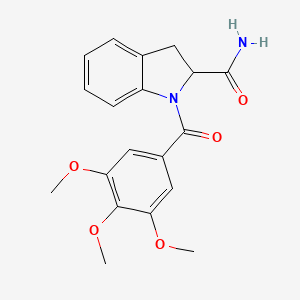
![4-Phenyl-8-sulfanyl-4,5,7,9-tetraazatricyclo[7.5.0.0,2,6]tetradeca-1,5,7-trien-3-one](/img/structure/B2921945.png)
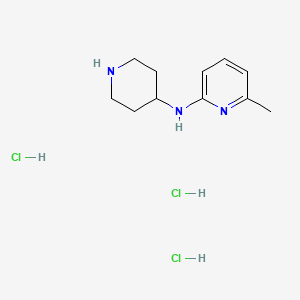
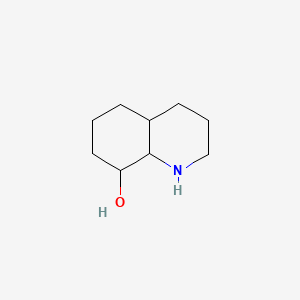
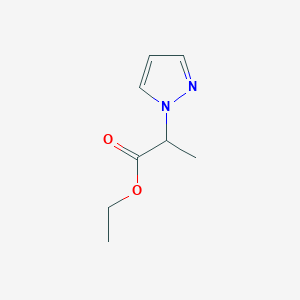
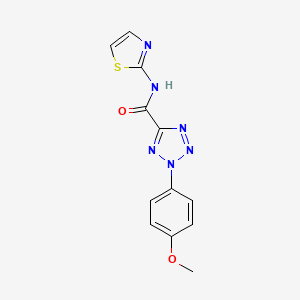
![5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921954.png)
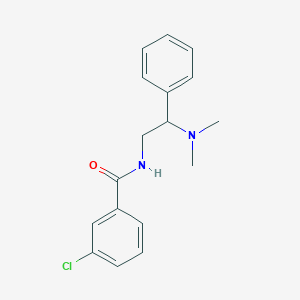
![methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921959.png)
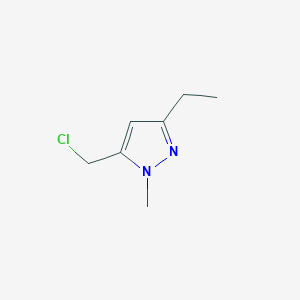
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2921962.png)
methanone](/img/structure/B2921963.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)
